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Compound of Interest

Compound Name: 1-Aziridinemethanol

CAS No.: 20276-43-1

Cat. No.: B3064796

Get Quote

Executive Summary & Molecular Identity
1-Aziridinemethanol (C

H

NO, MW 73.09) is a reactive intermediate formed via the condensation of aziridine and
formaldehyde. In pharmaceutical development, it is classified as a potential alkylating
Genotoxic Impurity (GTI). Unlike stable reference standards, this molecule exists in a dynamic
equilibrium, making direct mass spectrometric detection challenging due to on-column
degradation and thermal instability.

This guide compares its fragmentation behavior against structural analogs and evaluates the

performance of Direct Analysis versus Derivatization Methodologies.

Chemical Profile[1][2][3][4]
IUPAC Name: 1-(Hydroxymethyl)aziridine
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Molecular Formula: C

H

NO

Monoisotopic Mass: 73.0528 Da

Key Characteristic: Hemiaminal instability; reverts to aziridine (m/z 43/44) and formaldehyde

(CH

O) under thermal stress.

Fragmentation Dynamics (ESI-MS/MS)
The mass spectral signature of 1-Aziridinemethanol is defined by its fragility. In Electrospray

Ionization (ESI+), the protonated molecular ion

is observed at m/z 74. The fragmentation pathway is dominated by the elimination of the labile
hydroxymethyl group and ring-opening reactions.

Predicted Fragmentation Pathway
The following Graphviz diagram illustrates the primary dissociation channels observed in

Collision-Induced Dissociation (CID).
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Figure 1: ESI-MS/MS fragmentation pathway of 1-Aziridinemethanol. The loss of water (m/z

56) is the diagnostic transition distinguishing it from parent aziridine.

Key Transitions for MRM (Multiple Reaction Monitoring)
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Mechanism Specificity

74.1 56.1 10-15
Loss of H

O

High (Unique to

hydroxymethyl)

74.1 44.1 20-25
Loss of CH

O

Low (Common to

all aziridines)

74.1 30.1 30+ Ring Cleavage
Low (General

amine fragment)

Comparative Performance Analysis
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This section objectively compares the analysis of 1-Aziridinemethanol against its structural

analogs and evaluates the reliability of direct measurement versus derivatization.

A. Specificity vs. Structural Alternatives
Differentiation from other aziridine impurities is critical for regulatory reporting.

Analyte Structure [M+H]+ (m/z)
Major
Fragment (m/z)

Differentiating
Feature

1-

Aziridinemethano

l

N-CH

OH Ring
74

56 (-H

O)

Labile -OH group

loss.

Aziridine (Parent) N-H Ring 44 30, 15
No m/z 56

fragment.

2-Methylaziridine
C-CH

Ring
58

41 (-NH

)

Stable C-C bond;

distinct mass.

1-Methylaziridine
N-CH

Ring
58

42 (-CH

)

Isomeric to 2-

Methyl; different

fragmentation.

B. Method Performance: Direct vs. Derivatized
Due to the hemiaminal equilibrium (

), direct analysis is often semiquantitative. Derivatization is recommended for rigorous
quantification.

Comparison Matrix
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Feature Direct Analysis (Cold ESI)
Derivatization

(Acetylation/Silylation)

Stability
Poor: Degrades in source and

column.

Excellent: Covalent trapping of

-OH.

LOD (Limit of Detection)
~1-5 ppm (High background

noise).

~10-50 ppb (Improved

ionization).

Linearity (R²)
< 0.95 (Non-linear due to

equilibrium).
> 0.99 (Stable product).

False Negatives
High risk (Reverts to parent

aziridine).
Low risk.

Validated Experimental Protocols
Protocol A: In-Situ Formation & Direct Detection
(Qualitative)
Use this workflow to confirm the presence of the impurity without quantification.

Reagent Prep: Mix Aziridine (10 mM) and Formaldehyde (50 mM) in water at 4°C. React for

15 mins.

LC Conditions:

Column: HILIC (Amide), 2.1 x 50 mm, 1.7 µm.

Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: ACN. Isocratic 80% B.

Temp:Maintain column at 10°C (Critical to reduce degradation).

MS Parameters:

Source Temp: < 200°C (Low heat).

Scan Mode: Q1 Scan (m/z 40-100) or MRM 74>56.
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Protocol B: Derivatization for Quantification
(Recommended)
Use this workflow for regulatory submissions.

Sample Prep: Dissolve sample in anhydrous ACN.

Derivatization: Add Acetic Anhydride (1.5 eq) and Pyridine (1.0 eq). Incubate at 25°C for 30

mins.

Reaction: 1-Aziridinemethanol + Ac

O

1-Aziridinemethyl acetate (Stable Ester).

Analysis: Analyze the acetate derivative ([M+H]+ = 116).

Transition: 116

56 (Loss of Acetic Acid).

Workflow Diagram
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Sample Matrix
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Yes (Regulatory)
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Figure 2: Decision tree for selecting the appropriate analytical workflow based on data

requirements.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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